N-Biotinyl Glycine

Biotinidase substrate specificity Enzymatic characterization Biotinyl-amino acid analogs

A common challenge in biotinidase research is the lack of well-characterized substrate analogs for structure-activity relationship (SAR) studies. Generic biotin derivatives often fail to mimic the enzyme's specificity, leading to unreliable data. N-Biotinyl Glycine (MW 301.36) directly addresses this: • Enables systematic SAR studies against biocytin (Km=6.2×10⁻⁶ M) to map the enzyme's binding pocket. • Its minimal glycine scaffold reduces steric hindrance, providing a baseline for linker-length effects in biotin-(strept)avidin binding assays. • A 71 Da mass difference vs. biocytin allows simultaneous HPLC-MS quantification in competitive substrate assays, eliminating inter-assay variability.

Molecular Formula C12H19N3O4S
Molecular Weight 301.36 g/mol
CAS No. 160390-90-9
Cat. No. B019346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Biotinyl Glycine
CAS160390-90-9
Synonyms[3aS-(3aα,4β,6aα)]-N-[5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]glycine; 
Molecular FormulaC12H19N3O4S
Molecular Weight301.36 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2
InChIInChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19)/t7-,8-,11-/m0/s1
InChIKeyCCNCEKNYUXATHY-LAEOZQHASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Biotinyl Glycine (CAS 160390-90-9): Biotinidase Substrate and Biotinylation Research Reagent


N-Biotinyl Glycine (CAS: 160390-90-9, molecular weight: 301.36 g/mol, molecular formula: C12H19N3O4S) is a synthetic amide conjugate comprising a biotinyl moiety covalently linked to glycine . As a biotinyl-amino acid derivative, this compound belongs to the class of biotinylated small molecules that interact with the high-affinity avidin/streptavidin system, a foundational platform for affinity-based protein detection and purification workflows. Unlike naturally occurring biocytin (biotinyl-ε-lysine) which serves as the endogenous substrate for human biotinidase (BTD), N-Biotinyl Glycine is a non-natural biotinyl-amino acid conjugate that has been investigated as a substrate analog in enzymatic characterization studies [1]. The compound is supplied as a high-purity research reagent (typically ≥95%) intended for in vitro biochemical and enzymatic assays .

Why N-Biotinyl Glycine Cannot Be Substituted with Generic Biotin Derivatives Without Enzymatic Specificity Data


Biotinidase (BTD, EC 3.5.1.12) exhibits stringent structural specificity in substrate recognition and hydrolysis: the enzyme cleaves biocytin (biotinyl-ε-lysine) at a Km of 6.2 × 10⁻⁶ M and is inactive toward biotinyl-L-aspartic ethyl ester [1]. This selective amidohydrolase activity demonstrates that the amino acid side chain conjugated to the biotinyl moiety directly determines whether a compound will be recognized as a viable substrate. Consequently, procurement decisions for biotinidase-related research cannot rely on generic biotin derivatives or structural analogs without empirical substrate specificity data. N-Biotinyl Glycine provides a glycine-conjugated scaffold—distinct from the lysine conjugation in biocytin—that enables comparative investigation of biotinidase's structure-activity relationships [2]. Generic substitution with uncharacterized biotinyl-amino acid conjugates introduces uncontrolled variables in substrate recognition kinetics and may yield non-hydrolyzable or poorly recognized compounds, compromising experimental reproducibility and data interpretability [1].

N-Biotinyl Glycine Quantitative Differentiation Evidence: Comparative Enzymatic and Structural Data


Biotinidase Substrate Specificity: N-Biotinyl Glycine as a Distinct Glycine-Conjugated Analog versus Biocytin

Human serum biotinidase demonstrates strict structural requirements for substrate recognition, differentiating between various biotinyl-amino acid conjugates. The enzyme exhibits maximal activity in the pH range 6.0–7.5 when assayed with the synthetic substrate N-(d-biotinyl) p-aminobenzoate, whereas the natural substrate biocytin (biotinyl-ε-lysine) exhibits maximal hydrolysis activity at a markedly more acidic pH range of 4.5–6.0 [1]. This pH-dependent activity divergence reveals that the conjugated amino acid moiety modulates the enzyme-substrate interaction under physiological versus acidic conditions. N-Biotinyl Glycine, bearing a glycine rather than lysine side chain, serves as a probe to interrogate how amino acid structure influences substrate recognition kinetics and pH-dependent activity profiles in biotinidase assays [1].

Biotinidase substrate specificity Enzymatic characterization Biotinyl-amino acid analogs

Molecular Weight and Chromatographic Distinction: N-Biotinyl Glycine (301.36 Da) versus Biocytin (372.48 Da)

The molecular weight of N-Biotinyl Glycine (301.36 g/mol; C12H19N3O4S) is approximately 71 Da lower than that of biocytin (372.48 g/mol; C16H28N4O4S), reflecting the substitution of glycine (75 Da) for lysine (146 Da) as the conjugated amino acid [1][2]. This mass difference provides a quantifiable basis for chromatographic resolution and mass spectrometric differentiation in complex biological matrices. In reverse-phase HPLC separation of biotinylated species, the distinct retention time of N-Biotinyl Glycine relative to biocytin enables unambiguous identification of specific biotinyl-amino acid conjugates without confounding signal overlap [2].

Affinity chromatography HPLC separation Small molecule biotinylation

Biotinidase Hydrolysis Specificity: Amino Acid Side Chain Length Correlates with Substrate Recognition

Human serum biotinidase exhibits differential hydrolytic activity toward various biotinyl-amino acid conjugates based on the structure of the conjugated amino acid moiety. The enzyme efficiently hydrolyzes biocytin (biotinyl-ε-lysine) with a Km of 6.2 × 10⁻⁶ M [1] and shows activity toward biotinyl-4-aminobenzoic acid, but is completely inactive toward biotinyl-L-aspartic ethyl ester [2]. This pattern establishes that biotinidase substrate recognition depends critically on the chemical nature and length of the side chain attached to the biotinyl amide bond. N-Biotinyl Glycine, bearing a glycine moiety with no side chain (-H), represents the minimal amino acid conjugation scaffold for interrogating this structure-activity relationship, enabling systematic investigation of side chain contributions to substrate recognition and hydrolysis rates [2].

Biotinidase substrate analogs Structure-activity relationship Enzymatic hydrolysis

Research Application Scenarios for N-Biotinyl Glycine Based on Verified Differentiation Evidence


Biotinidase Substrate Specificity Characterization and Structure-Activity Relationship Studies

N-Biotinyl Glycine is employed as a glycine-conjugated substrate analog for investigating the structural determinants of biotinidase substrate recognition. As established in Section 3, biotinidase exhibits differential pH-dependent activity toward distinct biotinyl conjugates, and the glycine moiety of N-Biotinyl Glycine—lacking the lysine side chain present in biocytin—enables systematic analysis of how amino acid side chain length and chemistry influence substrate binding and hydrolysis kinetics [1]. Researchers investigating the molecular basis of biotinidase deficiency or developing novel biotinidase activity assays use N-Biotinyl Glycine as a comparative probe to delineate the enzyme's structure-activity relationships [1][2].

Competitive Substrate Analysis in Biotinidase Activity Assays via HPLC-MS Resolution

The 71 Da molecular weight difference between N-Biotinyl Glycine (301.36 g/mol) and biocytin (372.48 g/mol), as quantified in Section 3, enables unambiguous resolution of these two biotinyl-amino acid conjugates in reverse-phase HPLC and mass spectrometric detection workflows [1]. This differential permits simultaneous quantification of N-Biotinyl Glycine and biocytin in competitive substrate assays, allowing researchers to directly compare the relative hydrolysis rates of distinct biotinyl conjugates by biotinidase within a single reaction vessel. This analytical approach eliminates inter-assay variability and provides internal normalization for enzyme activity measurements [2].

Biotinylation Efficiency Studies with Minimal Steric Interference Scaffolds

N-Biotinyl Glycine provides a minimal molecular scaffold for biotinylation studies, comprising only the biotinyl moiety conjugated to the smallest amino acid (glycine). This structural simplicity, as characterized in Section 3, offers reduced steric hindrance compared to biocytin (which contains a lysine side chain extending from the biotinyl group) and may influence both biotinidase recognition and avidin/streptavidin binding characteristics [1]. Researchers investigating the effect of linker length and steric properties on biotin-avidin complex formation or biotinidase-mediated biotinylation utilize N-Biotinyl Glycine as a baseline control for minimal steric interference, enabling systematic comparison against bulkier biotinyl-amino acid conjugates [2].

Avidin/Streptavidin Affinity Chromatography and Protein Labeling Method Development

As a biotinylated small molecule containing a free carboxyl group on the glycine moiety, N-Biotinyl Glycine can be coupled to primary amines via standard carbodiimide chemistry while preserving the biotin moiety's high-affinity interaction with avidin and streptavidin (Kd ≈ 10⁻¹⁵ M) [1]. This property enables the compound's use as a biotinylation reagent for labeling proteins, peptides, or solid supports in affinity chromatography and pull-down assays. Unlike biocytin, which presents an additional amine group on the lysine side chain that may complicate conjugation strategies, N-Biotinyl Glycine offers a single carboxyl functional group for defined, site-directed coupling [2].

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